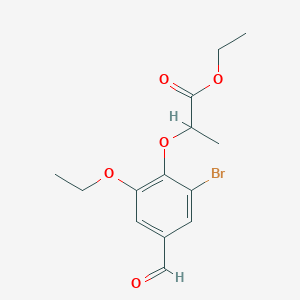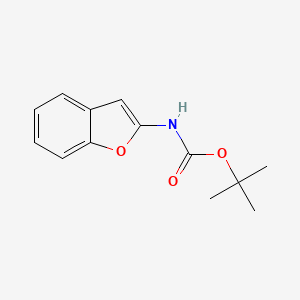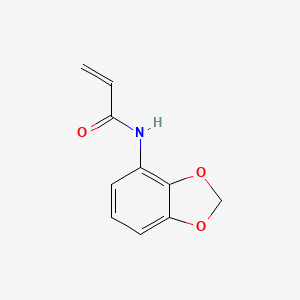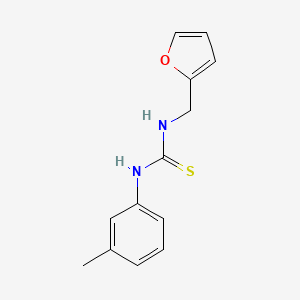
Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate (CAS# 881588-84-7) is a research chemical . It has a molecular weight of 345.18 and a molecular formula of C14H17BrO5 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCOC1=C(C(=CC(=C1)C=O)Br)OC(C)C(=O)OCC . The InChI representation is InChI=1S/C14H17BrO5/c1-4-18-12-7-10 (8-16)6-11 (15)13 (12)20-9 (3)14 (17)19-5-2/h6-9H,4-5H2,1-3H3 . Physical And Chemical Properties Analysis
The compound has a boiling point of 411.4±40.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm3 . It has a complexity of 323 and a topological polar surface area of 61.8 . The compound is canonicalized and has a covalently-bonded unit count of 1 .Scientific Research Applications
Electroreductive Radical Cyclization
Electroreductive radical cyclization techniques utilize compounds similar to ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate for synthesizing complex molecular structures. A study demonstrated the reductive intramolecular cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and ethyl 3-allyloxy-2-bromo-3-(3′,4′-dimethoxyphenyl)propanoate using nickel(I) electrocatalysis. This process led to the formation of cyclized products through one-electron cleavage of the carbon–bromine bond, forming radical intermediates that undergo further cyclization (Esteves et al., 2005).
Synthesis of Copolymers
Compounds structurally related to this compound have been utilized in the synthesis of novel copolymers. Research on the preparation of novel trisubstituted ethylenes for copolymerization with styrene highlighted the synthesis and characterization of copolymers, exploring their thermal properties and decomposition behavior. These findings suggest potential applications in materials science, particularly in developing new polymeric materials with specific thermal and physical properties (Kharas et al., 2016).
Advanced Synthesis Techniques
The advancement in synthesis techniques for complex molecules often involves intermediates similar to this compound. A notable method is the direct electrochemical reduction of bromo-propargyloxy esters, demonstrating the potential for controlled synthesis of highly specific molecular structures. This approach offers insights into more efficient and selective methods for synthesizing valuable compounds in pharmaceutical and material sciences (Esteves et al., 2003).
Properties
IUPAC Name |
ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO5/c1-4-18-12-7-10(8-16)6-11(15)13(12)20-9(3)14(17)19-5-2/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWNVZAPLXKIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2588729.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2588730.png)




![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B2588737.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2588740.png)
![2-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2588743.png)

![1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2588747.png)

![5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2588749.png)
